molecular formula C18H17N3O4S B2399750 N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 872723-58-5

N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide

Cat. No.: B2399750
CAS No.: 872723-58-5
M. Wt: 371.41
InChI Key: JGYOPPKJODCNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is a heterocyclic compound featuring a pyridazine core substituted with a furan ring at the 6-position and a sulfanylacetamide bridge linked to a 3,4-dimethoxyphenyl group.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-23-15-7-5-12(10-16(15)24-2)19-17(22)11-26-18-8-6-13(20-21-18)14-4-3-9-25-14/h3-10H,11H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYOPPKJODCNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide typically involves multiple steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 2-furylcarbinol or 2-furylcarboxylic acid.

    Attachment of the Sulfanylacetamide Group: This step involves the reaction of a thiol with an acetamide derivative, often under basic conditions to facilitate the nucleophilic attack of the thiol on the acetamide carbonyl carbon.

    Final Coupling: The final step involves coupling the 3,4-dimethoxyphenyl group with the pyridazine-furan-sulfanylacetamide intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of This compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with structurally related molecules, focusing on core scaffolds, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Biological Activity
Target Compound Pyridazine-sulfanylacetamide 3,4-dimethoxyphenyl, furan-2-yl Not reported ~407.43 (C21H21N3O4S)* Unknown
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ) Benzamide 3,4-dimethoxyphenethyl 90 285.34 Not specified
Sulfonamide-triazine hybrid (Compound 9, ) Triazine-sulfonamide 3,4-dimethylphenyl, pyridin-2-yl 112–113 ~434.90 (C20H19ClN6O2S)* Antimicrobial (inferred)
896054-37-8 () Pyridazine-sulfanylacetamide 4-ethoxyphenyl, 5-methyl-1,3,4-thiadiazol-2-yl Not reported ~429.47 (C19H19N5O2S2)* Unknown
Antineoplastic agent () Pyridazine-thiadiazole Trifluoromethoxyphenyl, thiadiazole Not reported 571.57 Antineoplastic

*Calculated based on molecular formula.

Key Observations

Core Scaffold and Substituent Effects
  • Pyridazine vs. Triazine/Thiadiazole : The target compound’s pyridazine core is distinct from triazine () or thiadiazole () scaffolds. Pyridazine’s electron-deficient nature may influence binding interactions compared to triazine’s planar symmetry or thiadiazole’s sulfur-rich environment .
  • Furan vs.
Functional Group Impact
  • Sulfanylacetamide vs. Sulfonamide: The sulfanylacetamide bridge in the target compound differs from sulfonamide groups (), which are known for antimicrobial activity. The thioether (C–S–C) linkage may confer redox-modulating properties absent in sulfonamides .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, is being investigated for various therapeutic applications, particularly in the fields of oncology, anti-inflammatory treatments, and antimicrobial activity.

Chemical Structure

The molecular formula of this compound is C16H16N4O3SC_{16}H_{16}N_4O_3S. The compound features a pyridazine ring, a furan moiety, and a sulfanylacetamide group, which contribute to its biological properties.

1. Anticancer Activity

Research indicates that derivatives of pyridazine and furan compounds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound acts as an NF-κB inhibitor, which is crucial in cancer cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Case Study : A study demonstrated that similar compounds showed cytotoxic effects against breast cancer cell lines when combined with conventional chemotherapeutics like gemcitabine and paclitaxel .

2. Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses:

  • Inflammatory Mediators : It potentially inhibits the production of pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions. This suggests a role in treating diseases characterized by inflammation .

3. Antimicrobial Activity

The presence of both furan and pyridazine rings may enhance the compound's interaction with microbial targets:

  • Antibacterial and Antifungal Effects : Preliminary studies indicate that related compounds exhibit significant antibacterial and antifungal activities against various pathogens. This positions this compound as a candidate for further exploration in antimicrobial therapy .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerNF-κB inhibition leading to apoptosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialInteraction with microbial targets

Q & A

Q. What are the standard synthetic routes for N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Thioacylation : Coupling a pyridazine-thiol intermediate with a chloroacetamide derivative under basic conditions (e.g., NaH in DMF) .
  • Functionalization : Introducing the furan-2-yl moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, furan, and pyridazine groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation (e.g., C₂₁H₂₀N₃O₃S) .
  • X-ray Crystallography : Resolves stereoelectronic effects and packing motifs, though limited data exists for this specific compound .

Q. What preliminary bioactivity screens are recommended?

  • In vitro assays :
    • Enzyme inhibition (e.g., kinase or protease targets) .
    • Antimicrobial activity via MIC assays (e.g., against E. coli or S. aureus) .
  • In silico modeling : Molecular docking to predict binding affinity at therapeutic targets (e.g., GABA receptors for anticonvulsant potential) .

Advanced Research Questions

Q. How can synthetic by-products be minimized during pyridazine-thiol coupling?

  • Optimized stoichiometry : Use a 1.2:1 molar ratio of pyridazine-thiol to chloroacetamide to reduce unreacted intermediates .
  • Temperature control : Maintain 0–5°C during thioether formation to suppress disulfide by-products .
  • Real-time monitoring : Thin-layer chromatography (TLC) or inline UV-Vis spectroscopy to track reaction progress .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate studies across multiple cell lines (e.g., U-87 glioblastoma vs. HEK293) to confirm specificity .
  • Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to observed effects .
  • Target deconvolution : CRISPR-Cas9 knockout screens to isolate interacting proteins .

Q. How does the methoxyphenyl group influence pharmacokinetics?

  • Absorption : Enhances lipophilicity (logP ~2.8), improving membrane permeability .
  • Metabolism : Susceptible to CYP450-mediated O-demethylation, requiring prodrug strategies for sustained activity .
  • Excretion : Phase II glucuronidation detected in hepatocyte assays, suggesting renal clearance dominance .

Q. What computational methods predict structural modifications for enhanced bioactivity?

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
  • Free-energy perturbation (FEP) : Simulate binding energy changes upon replacing furan with thiophene or pyridine .
  • ADMET prediction : SwissADME or pkCSM to optimize solubility (<-3.0 logS) and reduce hepatotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.